Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-
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Overview
Description
“Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” is a complex organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents might include triazoles, phenoxyacetyl derivatives, and m-tolyl isocyanates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Key steps include the purification of intermediates, control of reaction parameters, and quality assurance to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with others under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with triazole and phenoxyacetyl groups. Examples might be:
- Urea, 1-(p-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-
- Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)propionyl)-
Uniqueness
The uniqueness of “Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67878-21-1 |
---|---|
Molecular Formula |
C19H18N6O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+ |
InChI Key |
FIRNKXYRTOVVPP-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3 |
Origin of Product |
United States |
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